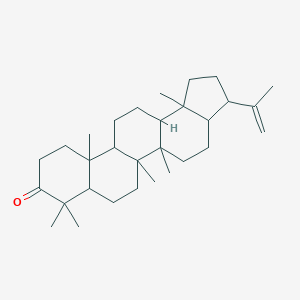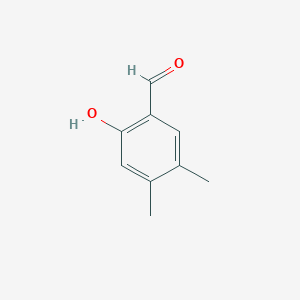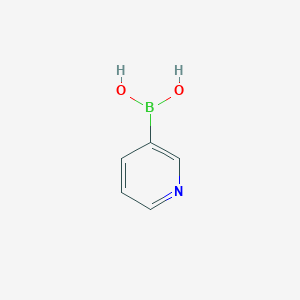
2,4-Dibromopentane
Vue d'ensemble
Description
2,4-Dibromopentane is a chemical compound that belongs to the class of alkyl halides. It is a colorless liquid that is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2,4-Dibromopentane is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This can lead to changes in the structure and function of the molecule, which can have various biological effects.
Effets Biochimiques Et Physiologiques
2,4-Dibromopentane has various biochemical and physiological effects. It has been shown to be mutagenic and genotoxic in various in vitro and in vivo studies. It can also cause DNA damage and inhibit DNA synthesis. It has also been shown to have cytotoxic effects on various cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-Dibromopentane in lab experiments is its ability to act as an alkylating agent, which can lead to changes in the structure and function of molecules. This can be useful in studying the effects of various compounds on biological systems. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2,4-Dibromopentane in scientific research. One area of interest is its potential use in the synthesis of new pharmaceuticals and agrochemicals. Another area of interest is its potential use as a tool for studying the effects of various compounds on biological systems. Further research is needed to fully understand the mechanism of action and potential applications of 2,4-Dibromopentane in scientific research.
Conclusion:
In conclusion, 2,4-Dibromopentane is a chemical compound that is widely used in scientific research. It is used in the synthesis of various organic compounds and has various biochemical and physiological effects. While it has advantages for use in lab experiments, its potential toxicity is a limitation. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2,4-Dibromopentane can be achieved through the reaction of 1-pentene with bromine in the presence of a catalyst. The reaction results in the formation of 2,4-Dibromopentane as the main product.
Applications De Recherche Scientifique
2,4-Dibromopentane is widely used in scientific research as a reagent and intermediate in the synthesis of various organic compounds. It is used in the preparation of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of surfactants, which are used in various industrial applications.
Propriétés
IUPAC Name |
2,4-dibromopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZOHDYKJXNCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884890 | |
| Record name | Pentane, 2,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromopentane | |
CAS RN |
19398-53-9, 1825-11-2 | |
| Record name | 2,4-Dibromopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | meso-2,4-Dibromopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 2,4-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 2,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dibromopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



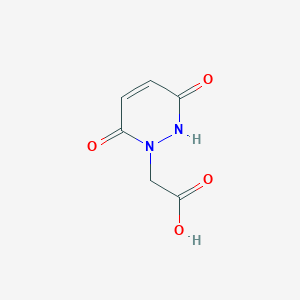

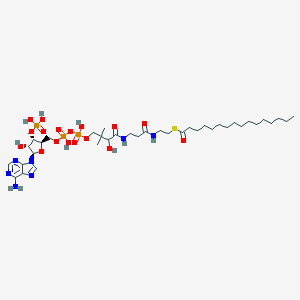

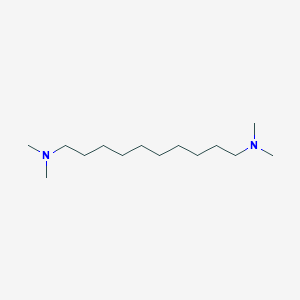
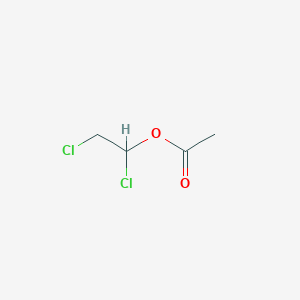

![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)
